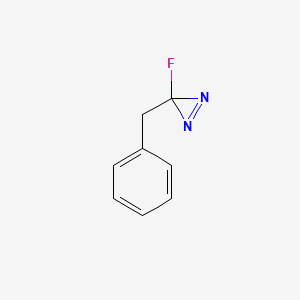
3-Benzyl-3-fluorodiazirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-3-fluorodiazirine: is a chemical compound that belongs to the class of diazirines, which are known for their ability to generate carbenes upon photochemical, thermal, or electrical stimulation
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of tetrabutylammonium fluoride (TBAF) as the fluorinating agent . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of 3-Benzyl-3-fluorodiazirine may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzyl-3-fluorodiazirine undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The compound can be reduced to form the corresponding benzylamine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
3-Benzyl-3-fluorodiazirine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Benzyl-3-fluorodiazirine involves the generation of a carbene intermediate upon exposure to light or heat. This carbene can insert into various chemical bonds, such as C-H, O-H, or N-H bonds, leading to the formation of new covalent bonds . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: 3-Benzyl-3-fluorodiazirine is unique due to its fluorine atom, which enhances its reactivity and stability compared to other diazirines. Similar compounds include:
3-Benzyl-3-chlorodiazirine: Similar structure but with a chlorine atom instead of fluorine.
3-Benzyl-3-bromodiazirine: Contains a bromine atom, which affects its reactivity and stability differently.
Highlighting Its Uniqueness: The presence of the fluorine atom in this compound makes it particularly effective in applications requiring high reactivity and stability. This unique feature allows for more precise control over the generation and insertion of carbenes, making it a valuable tool in various scientific and industrial applications .
Propiedades
Número CAS |
198020-05-2 |
|---|---|
Fórmula molecular |
C8H7FN2 |
Peso molecular |
150.156 |
Nombre IUPAC |
3-benzyl-3-fluorodiazirine |
InChI |
InChI=1S/C8H7FN2/c9-8(10-11-8)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
QLQJPSHQRMPIEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2(N=N2)F |
Sinónimos |
3H-Diazirine,3-fluoro-3-(phenylmethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















